N-[(3R,4S)-1-(2,5-dimethylpyrimidin-4-yl)-4-propylpyrrolidin-3-yl]-2-methylsulfanylacetamide
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Overview
Description
N-[(3R,4S)-1-(2,5-dimethylpyrimidin-4-yl)-4-propylpyrrolidin-3-yl]-2-methylsulfanylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine ring substituted with dimethyl groups and a pyrrolidine ring with a propyl group, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3R,4S)-1-(2,5-dimethylpyrimidin-4-yl)-4-propylpyrrolidin-3-yl]-2-methylsulfanylacetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of dimethyl groups at specific positions. The pyrrolidine ring is then synthesized separately and functionalized with a propyl group. Finally, the two rings are coupled together, and the methylsulfanylacetamide group is introduced under controlled conditions to obtain the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to streamline the production process and ensure consistency.
Chemical Reactions Analysis
Types of Reactions
N-[(3R,4S)-1-(2,5-dimethylpyrimidin-4-yl)-4-propylpyrrolidin-3-yl]-2-methylsulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine or pyrrolidine derivatives.
Scientific Research Applications
N-[(3R,4S)-1-(2,5-dimethylpyrimidin-4-yl)-4-propylpyrrolidin-3-yl]-2-methylsulfanylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3R,4S)-1-(2,5-dimethylpyrimidin-4-yl)-4-propylpyrrolidin-3-yl]-2-methylsulfanylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This can lead to various physiological effects, depending on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride.
Flubendiamide: An insecticide with a similar structural motif.
Uniqueness
N-[(3R,4S)-1-(2,5-dimethylpyrimidin-4-yl)-4-propylpyrrolidin-3-yl]-2-methylsulfanylacetamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
N-[(3R,4S)-1-(2,5-dimethylpyrimidin-4-yl)-4-propylpyrrolidin-3-yl]-2-methylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4OS/c1-5-6-13-8-20(9-14(13)19-15(21)10-22-4)16-11(2)7-17-12(3)18-16/h7,13-14H,5-6,8-10H2,1-4H3,(H,19,21)/t13-,14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFFMTDKVUNBQB-KBPBESRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1NC(=O)CSC)C2=NC(=NC=C2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CN(C[C@@H]1NC(=O)CSC)C2=NC(=NC=C2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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